5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol
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Overview
Description
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol typically involves the bromination of 2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-amino-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol.
Oxidation: Formation of various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the nitro and dimethyl groups, making it less complex.
2,2-Dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol: Similar structure but without the bromine atom.
5-Bromo-2H-1,3-benzodioxol-4-ol: Similar but lacks the dimethyl and nitro groups.
Uniqueness
5-Bromo-2,2-dimethyl-7-nitro-2H-1,3-benzodioxol-4-ol is unique due to the combination of bromine, nitro, and dimethyl groups on the benzodioxole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
89084-76-4 |
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Molecular Formula |
C9H8BrNO5 |
Molecular Weight |
290.07 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-7-nitro-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8BrNO5/c1-9(2)15-7-5(11(13)14)3-4(10)6(12)8(7)16-9/h3,12H,1-2H3 |
InChI Key |
ATIIYJDTAOGAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=C(C=C2[N+](=O)[O-])Br)O)C |
Origin of Product |
United States |
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